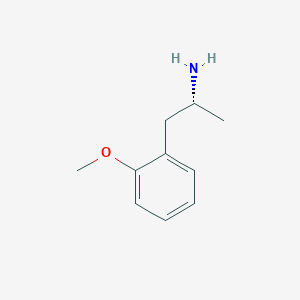

(2R)-1-(2-methoxyphenyl)propan-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

(2R)-1-(2-methoxyphenyl)propan-2-amine |

InChI |

InChI=1S/C10H15NO/c1-8(11)7-9-5-3-4-6-10(9)12-2/h3-6,8H,7,11H2,1-2H3/t8-/m1/s1 |

InChI Key |

VBAHFEPKESUPDE-MRVPVSSYSA-N |

SMILES |

CC(CC1=CC=CC=C1OC)N |

Isomeric SMILES |

C[C@H](CC1=CC=CC=C1OC)N |

Canonical SMILES |

CC(CC1=CC=CC=C1OC)N |

Origin of Product |

United States |

Contextual Significance of Chiral Amines in Advanced Synthetic Methodologies

Chiral amines are fundamental components in modern organic synthesis, primarily due to their prevalence in biologically active molecules and their utility as versatile chemical tools. nih.govresearchgate.net These compounds are integral structural motifs in a vast array of natural products, agrochemicals, and, most notably, pharmaceuticals. acs.org It is estimated that between 40% and 45% of all small-molecule drugs possess a chiral amine fragment within their structure, highlighting their immense importance to the pharmaceutical industry. nih.govacs.org

The utility of chiral amines extends beyond their presence in final target molecules. They are widely employed as:

Chiral Building Blocks: Enantiopure amines serve as starting materials for the synthesis of complex molecules, where the amine's stereocenter is incorporated into the final product's framework. nih.gov

Chiral Auxiliaries: A chiral amine can be temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered.

Chiral Catalysts and Ligands: Amines and their derivatives are frequently used as organocatalysts or as ligands for metal catalysts in asymmetric synthesis. These catalysts create a chiral environment that favors the formation of one enantiomer of the product over the other.

Given their significance, the development of efficient and highly selective methods for synthesizing chiral amines is a major focus of contemporary research. Traditional methods, such as the resolution of racemic mixtures, are often inefficient, with a maximum theoretical yield of only 50% for the desired enantiomer. Consequently, modern research has pivoted towards asymmetric synthesis. Key advanced methodologies include:

Asymmetric Hydrogenation: The direct hydrogenation of prochiral imines, enamines, and related N-heteroarenes using transition metal catalysts complexed with chiral ligands is one of the most direct and efficient routes to α-chiral amines. nih.govacs.org

Asymmetric Reductive Amination: This powerful method involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then asymmetrically reduced to the target chiral amine. researchgate.netresearchgate.net

Biocatalysis: Enzymes, particularly transaminases (TAs), have emerged as powerful tools for amine synthesis. acs.org They can catalyze the amination of prochiral ketones with high enantioselectivity under mild reaction conditions, offering an environmentally benign alternative to some metal-based catalytic systems. acs.orgresearchgate.net

These advanced strategies, summarized in Table 2, are continuously being refined to broaden their substrate scope and improve their selectivity and efficiency, thereby meeting the increasing demand for enantiomerically pure amines. researchgate.net

Table 2: Overview of Advanced Methodologies for Chiral Amine Synthesis

| Synthetic Strategy | Description | Key Features |

|---|---|---|

| Asymmetric Hydrogenation | Reduction of prochiral C=N bonds using a chiral catalyst (often a transition metal with a chiral ligand). nih.govacs.org | High atom economy, directness. |

| Asymmetric Reductive Amination | In-situ formation of an imine from a carbonyl and an amine, followed by asymmetric reduction. researchgate.netresearchgate.net | High versatility, use of readily available starting materials. |

| Biocatalysis (e.g., Transaminases) | Use of enzymes to transfer an amino group from a donor molecule to a ketone substrate. acs.orgresearchgate.net | High enantioselectivity, mild conditions, environmentally friendly. |

| Chiral Auxiliary-Based Synthesis | Temporary incorporation of a chiral molecule to guide a stereoselective reaction. | Well-established, reliable for specific transformations. |

Historical Trajectories and Milestones in Arylpropan 2 Amine Chemistry Research

The arylpropan-2-amine scaffold is a privileged motif in medicinal chemistry, famously forming the core structure of amphetamine and its derivatives. researchgate.net Historically, the synthesis of these compounds often resulted in racemic mixtures, and much of the early research focused on the biological effects of these racemates. A significant milestone in the field was the recognition that different enantiomers of a chiral drug can have vastly different biological activities. This understanding spurred the development of stereoselective synthetic methods to access individual enantiomers, a field now known as asymmetric synthesis.

Early approaches to obtaining enantiomerically enriched arylpropan-2-amines relied heavily on chiral resolution. This involves synthesizing the racemic amine and then separating the enantiomers, often by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid. While effective, this method is inherently limited in yield.

The evolution of synthetic organic chemistry has led to more sophisticated and efficient strategies. Key milestones in the synthesis of chiral arylpropan-2-amines include:

Chiral Pool Synthesis: This approach utilizes readily available, inexpensive enantiopure starting materials from nature. For example, amino acids can be used as precursors for the synthesis of specific arylpropan-2-amine enantiomers.

Auxiliary-Controlled Synthesis: The use of chiral auxiliaries became a widespread strategy. For instance, a chiral auxiliary like (R)-α-methylphenethylamine can be reacted with a ketone (e.g., p-methoxyphenylacetone) to form an imine, which is then diastereoselectively reduced. Subsequent removal of the auxiliary yields the desired chiral amine. google.com

Asymmetric Catalysis: The advent of asymmetric catalysis revolutionized the field. Catalytic amounts of a chiral transition metal complex or an organocatalyst can generate large quantities of an enantiomerically enriched product.

Chemoenzymatic Synthesis: More recently, the integration of chemical and enzymatic steps has provided powerful and highly selective synthetic routes. A prominent example is the sequential Wacker-Tsuji oxidation of allylbenzenes to form 1-arylpropan-2-ones, followed by a highly stereoselective biotransamination using an amine transaminase (ATA) to produce the desired (R)- or (S)-arylpropan-2-amine. researchgate.net This approach combines the power of transition metal catalysis with the exquisite selectivity of biocatalysis.

These developments have shifted the paradigm from inefficient resolution techniques to highly atom-economical and selective catalytic methods, enabling the scalable production of optically active arylpropan-2-amines for various research applications.

Delimitation of Research Scope and Foundational Objectives for 2r 1 2 Methoxyphenyl Propan 2 Amine Studies

Enantioselective Synthesis Strategies and Asymmetric Induction

The synthesis of enantiopure amines is a cornerstone of modern pharmaceutical and fine chemical production, with a significant portion of drug candidates containing chiral amine functionalities. nih.gov The primary challenge in synthesizing this compound lies in the selective formation of the (R)-enantiomer. This is achieved through various asymmetric synthesis strategies that employ a chiral influence to direct the stereochemical outcome of the reaction.

Asymmetric Catalysis Approaches to Enantiopure this compound

Asymmetric catalysis stands as one of the most efficient and atom-economical methods for generating chiral compounds. nih.gov This approach utilizes a small amount of a chiral catalyst to produce a large quantity of an enantiomerically enriched product. The primary route for the asymmetric catalytic synthesis of this compound involves the asymmetric hydrogenation or reductive amination of a prochiral precursor, typically 1-(2-methoxyphenyl)propan-2-one or the corresponding imine.

The success of asymmetric catalysis hinges on the design and synthesis of effective chiral catalysts. For the synthesis of chiral amines like this compound, transition metal catalysts, particularly those based on rhodium and iridium, complexed with chiral ligands have proven to be highly effective. harvard.edu

The design of these catalysts often involves the creation of a chiral environment around the metal center, which directs the approach of the substrate and the hydrogenation or amination reagent. Chiral phosphine (B1218219) ligands, such as those from the BINAP and Josiphos families, are frequently employed. nih.gov For instance, iridium complexes with chiral phosphine ligands have been successfully used in the asymmetric hydrogenation of imines. nih.gov The synthesis of these catalysts can be a multi-step process, often starting from readily available chiral precursors. Optimization of the catalyst involves fine-tuning the ligand structure, the metal precursor, and the reaction conditions to maximize both catalytic activity and enantioselectivity. For example, in the asymmetric reductive amination of ketones, the choice of the iridium-chiral ligand complex is critical, with f-Binaphane showing high activity and enantioselectivity for aryl ketones. acs.org The presence of additives, such as iodine and titanium(IV) isopropoxide, can also significantly enhance the performance of these catalysts. acs.orggoogle.com

A study on the direct asymmetric reductive amination of ketones to chiral primary amines highlighted the efficacy of a Ru(OAc)2{(S)-binap} catalyst. researchgate.net This catalyst, which is commercially available and relatively inexpensive, demonstrated high enantioselectivity for a variety of ketone substrates. researchgate.net

The structure of the chiral ligand is paramount in determining the enantioselectivity of the catalytic reaction. The relationship between the ligand's structure and its activity provides crucial insights for the rational design of more efficient catalysts. In the context of synthesizing chiral amines, subtle changes in the ligand's electronic and steric properties can have a profound impact on the enantiomeric excess (ee) of the product.

For rhodium-catalyzed asymmetric additions, novel chiral phosphine-olefin ligands have been designed. nih.govnih.gov These ligands combine the strong coordination of phosphines with the effective chiral environment provided by olefins, leading to high enantioselectivity. nih.gov The electronic properties of the ligand, influenced by substituent groups, can affect the catalytic activity and selectivity. For instance, in the rhodium-catalyzed asymmetric synthesis of allylic fluorides, both electron-donating and electron-withdrawing groups on the phenyl substituent of a diene ligand had a negligible effect on catalyst performance, indicating that steric factors might play a more dominant role in that specific transformation. nih.gov

The bite angle of bidentate phosphine ligands is another critical parameter. It influences the geometry of the metal complex and, consequently, the stereochemical outcome of the reaction. In rhodium-catalyzed asymmetric C-H functionalization, the design of the ligand is a key aspect of the reaction development. acs.org

Table 1: Influence of Chiral Ligands on Asymmetric Synthesis

| Catalyst System | Ligand Family | Key Structural Features | Impact on Enantioselectivity | Reference |

| Iridium Complex | f-Binaphane | Axially chiral biaryl phosphine | High ee (up to 96%) in reductive amination of aryl ketones. acs.org | acs.org |

| Rhodium Complex | Chiral Diene | C2-symmetric and unsymmetrical dienes | Varied performance, with commercially available dienes sometimes outperforming modified ones. nih.gov | nih.gov |

| Ruthenium Complex | BINAP | Axially chiral biaryl phosphine | Effective for direct asymmetric reductive amination of ketones. researchgate.net | researchgate.net |

| Rhodium Complex | Phosphine-Olefin | Hybrid ligand | High enantioselectivity in 1,4-addition reactions. nih.gov | nih.gov |

Understanding the mechanism of an asymmetric catalytic reaction is fundamental for its optimization and the development of new catalysts. For the iridium-catalyzed asymmetric hydrogenation of imines, a topic of significant industrial relevance, mechanistic studies have been conducted to elucidate the reaction pathway. nih.gov For the synthesis of (S)-metolachlor, which shares a similar structural motif with the target compound, a proton-first, outer-sphere mechanism has been proposed based on density functional theory (DFT) calculations. nih.gov This mechanism involves acetate-assisted dihydrogen splitting and a hydride transfer from a five-coordinate iridium trihydride intermediate. nih.gov

In rhodium-catalyzed asymmetric allylic amination, mechanistic investigations combining experimental and computational studies have shown that the reaction can proceed through a dynamic kinetic asymmetric transformation. nih.govmdpi.com This involves the interconversion of two diastereomeric π-allyl intermediates, with the more stable intermediate being the more reactive one, leading to high enantioselectivity. mdpi.com Isotopic labeling experiments can help establish whether the nucleophilic attack occurs via an inner-sphere or outer-sphere mechanism. mdpi.com

Chiral Auxiliary-Mediated Stereoselective Synthesis

An alternative strategy for the synthesis of enantiopure amines involves the use of a chiral auxiliary. nih.gov This method involves the temporary incorporation of a chiral molecule into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

A widely used and practical chiral auxiliary is pseudoephedrine. nih.govresearchgate.netcaltech.edu Both enantiomers of pseudoephedrine are readily available and can be acylated to form amides. caltech.edu The resulting pseudoephedrine amides can then undergo highly diastereoselective alkylation reactions. nih.govcaltech.edu For the synthesis of a compound like this compound, this would involve the alkylation of a pseudoephedrine amide with a suitable electrophile. The stereoselectivity of the alkylation is controlled by the chiral auxiliary, leading to the formation of one diastereomer in excess. caltech.edu Subsequent cleavage of the amide bond liberates the chiral amine and allows for the recovery of the auxiliary. nih.gov Pseudoephenamine, a derivative of pseudoephedrine, has also been shown to be a versatile chiral auxiliary with improved performance in certain alkylation reactions. harvard.edunih.gov

Table 2: Diastereoselective Alkylation using Pseudoephedrine Amides

| Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Key Features | Reference |

| Pseudoephedrine propionamide | Benzyl bromide | High d.r. | Reaction accelerated by lithium chloride. nih.gov | nih.gov |

| α,α-disubstituted pseudoephenamine amides | Alkyl halides | High d.r. | Enhanced diastereoselectivities compared to pseudoephedrine. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| α-alkyl-α,β-unsaturated pseudoephenamine amides | Organocuprates | High d.r. | Conjugate addition followed by alkylation. mdpi.com | mdpi.com |

Biocatalytic Transformations for Chiral Amine Generation

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds. nih.govalmacgroup.com Enzymes operate under mild conditions, often in aqueous media, and exhibit high chemo-, regio-, and stereoselectivity. For the synthesis of this compound, two main biocatalytic approaches are particularly relevant: the use of transaminases and the kinetic resolution using lipases.

ω-Transaminases (ω-TAs) are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor. researchgate.netalmacgroup.com For the synthesis of this compound, the corresponding prochiral ketone, 1-(2-methoxyphenyl)propan-2-one, can be converted into the desired (R)-amine using an (R)-selective ω-transaminase. researchgate.netalmacgroup.com The reaction requires a suitable amine donor, such as isopropylamine, and the equilibrium can be shifted towards the product by removing the ketone byproduct (e.g., acetone). almacgroup.com The development of ω-TAs with broad substrate scope and high enantioselectivity is an active area of research, often involving protein engineering. almacgroup.com

Kinetic resolution is another valuable biocatalytic strategy. This method is applied to a racemic mixture of the amine. A lipase (B570770), such as Candida antarctica lipase B (CALB), can be used to selectively acylate one of the enantiomers, leaving the other enantiomer unreacted and thus enriched. nih.gov For instance, in the kinetic resolution of racemic 1-methoxypropan-2-amine, CALB immobilized on magnetic nanoparticles has been shown to be highly enantioselective. nih.gov The choice of the acylating agent is also crucial for the efficiency of the resolution. nih.gov The unreacted (R)-amine can then be separated from the acylated (S)-amine.

Table 3: Biocatalytic Approaches to Chiral Amines

| Biocatalytic Method | Enzyme | Substrate | Key Outcome | Reference |

| Asymmetric Synthesis | (R)-selective ω-Transaminase | 1-(2-methoxyphenyl)propan-2-one | Direct formation of this compound with high ee. researchgate.netalmacgroup.com | researchgate.netalmacgroup.com |

| Kinetic Resolution | Candida antarctica Lipase B (CALB) | Racemic 1-(2-methoxyphenyl)propan-2-amine | Separation of enantiomers via selective acylation. nih.gov | nih.gov |

| Reductive Amination | Amine Dehydrogenase (AmDH) | 1-Methoxypropan-2-one | Synthesis of (S)-1-methoxypropan-2-amine with high conversion and ee. frontiersin.org | frontiersin.org |

Diastereoselective Synthesis Routes and Control of Stereochemical Purity

Diastereoselective synthesis is employed when creating a second chiral center in a molecule that already contains one, or when using a chiral auxiliary to control the formation of a single stereocenter. For a molecule like 1-(2-methoxyphenyl)propan-2-amine, a diastereoselective approach would be relevant for synthesizing derivatives with an additional stereocenter. The inherent chirality at the C2 position can influence the stereochemical outcome of reactions at adjacent positions.

While specific literature on the diastereoselective synthesis of this compound derivatives is limited, general principles can be applied. Methodologies for the diastereoselective synthesis of β-aminosulfones have been developed through the 1,2-addition of alkyl phenylsulfones to N-(para-methoxyphenyl) imines, achieving high yields of single anti-diastereoisomers. Such strategies, which control the formation of vicinal stereocenters, could theoretically be adapted.

Another approach involves multicomponent reactions, which can construct multiple stereogenic centers in a single operation with high diastereoselectivity. ucl.ac.uk For instance, Lewis acid-promoted reactions involving imino esters have been used to create highly substituted pyrrolidine (B122466) derivatives with excellent diastereomeric ratios (dr = 99:1). The control of stereochemical purity in these reactions relies on the formation of a rigid, chelated transition state that directs the approach of the incoming nucleophile. Asymmetric aldol (B89426) reactions using chiral auxiliaries derived from amino acids have also demonstrated excellent control over diastereoselectivity (dr >98:2). These established methods provide a framework for the potential diastereoselective synthesis of more complex analogs of the target amine, ensuring high stereochemical purity of the final product.

Chiral Resolution Techniques for Enantiomeric Enrichment

When a synthetic route produces a racemic mixture (an equal mixture of both enantiomers), chiral resolution is necessary to isolate the desired enantiomer. This process separates the racemate into its individual (R) and (S) components.

Diastereomeric Salt Formation and Crystallization Processes

The most common method for resolving racemic amines is through the formation of diastereomeric salts. This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. The reaction produces a pair of diastereomeric salts, for example, ((R)-amine·(R)-acid) and ((S)-amine·(R)-acid).

Because diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. One of the diastereomeric salts will be less soluble in a given solvent and will crystallize out of the solution, allowing for its separation by filtration. The purified diastereomeric salt is then treated with a base to neutralize the chiral acid, liberating the enantiomerically pure amine. The choice of resolving agent and solvent system is critical and often determined empirically. Temperature and reaction time also play key roles in achieving high optical purity.

Table 2: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type | Application Principle | Reference |

|---|---|---|---|

| Tartaric Acid | Chiral Acid | Forms diastereomeric salts with racemic bases. D-(-)-tartaric acid and L-(+)-tartaric acid are commonly used. | |

| Mandelic Acid | Chiral Acid | Used to resolve racemic bases through the formation of diastereomeric salts with different solubilities. | |

| Camphorsulfonic Acid | Chiral Acid | Effective for forming crystalline diastereomeric salts with a variety of chiral amines. | |

| Malic Acid | Chiral Acid | Another naturally occurring chiral acid used in the resolution of racemic bases. |

Chromatographic Chiral Separation Methodologies

Chromatographic methods, particularly high-performance liquid chromatography (HPLC), are powerful tools for the analytical and preparative separation of enantiomers. This direct resolution method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used and have proven effective for separating a diverse range of chiral compounds, including amines. nih.gov The separation mechanism involves various interactions, including hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the chiral selector on the stationary phase. The choice of mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier, is crucial for achieving baseline separation. nih.gov The addition of acidic or basic additives to the mobile phase can dramatically improve the resolution of basic compounds like amines.

While analytical chiral HPLC is used for determining enantiomeric purity, preparative chiral HPLC is used to isolate enantiomers on a larger scale (milligrams to kilograms). This technique is a cornerstone in drug discovery and development for obtaining pure enantiomers for further testing.

The principles are the same as analytical HPLC, but it utilizes larger columns and higher flow rates to handle greater quantities of the racemic mixture. Polysaccharide-based CSPs are favored for preparative work due to their high loading capacity and broad applicability. The development of a preparative method involves optimizing the mobile phase composition to maximize resolution and throughput, allowing for the collection of pure fractions of each enantiomer. This method is highly efficient for obtaining high-purity ( >99% ee) samples of target enantiomers like this compound.

Table 3: Example Chiral HPLC Separation Conditions for Amines

| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Application Notes | Reference |

|---|---|---|---|

| Cellulose-based (e.g., CHIRALCEL-ODH) | n-Hexane / Isopropanol / Diethylamine | Widely used for resolving aromatic amines. The amine additive improves peak shape and resolution. | nih.gov |

| Amylose-based (e.g., CHIRALPAK AD) | Hexane / Ethanol / Trifluoroacetic Acid | Effective for a broad range of compounds. The acidic modifier can be beneficial for basic analytes. | |

| Crown Ether-based (e.g., Crownpak CR(+)) | Perchloric acid solution / Methanol | Especially useful for the enantioseparation of compounds containing primary amine groups. | |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane / Alcohol | A versatile CSP for resolving various racemates, including profens, under normal phase conditions. |

Supercritical Fluid Chromatography (SFC) for Enantioseparation

The isolation of a single enantiomer from a racemic mixture is a critical step in the pharmaceutical industry, as often only one enantiomer possesses the desired therapeutic activity. chromatographyonline.com Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering significant advantages over traditional High-Performance Liquid Chromatography (HPLC), such as faster separations, reduced organic solvent consumption, and lower environmental impact. chromatographyonline.comafmps.be

SFC utilizes a mobile phase composed of a supercritical fluid, most commonly carbon dioxide (CO₂), often mixed with a small amount of an organic modifier (co-solvent) like an alcohol. ymc.eu This combination provides a mobile phase with low viscosity and high diffusivity, allowing for high flow rates and rapid analyses without compromising separation efficiency. afmps.be The principles of SFC are similar to normal-phase chromatography, making it highly effective for separating chiral compounds. ymc.eu

For the enantioseparation of this compound, a basic compound, the method development would typically involve screening various chiral stationary phases (CSPs) and mobile phase compositions. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are widely used and have demonstrated broad enantioselectivity for a diverse range of chiral compounds. ymc.eu The addition of a basic additive to the mobile phase is often necessary to achieve good peak shape and resolution for basic analytes. chiraltech.com

A systematic screening approach would be employed, testing a set of complementary polysaccharide-based columns with different co-solvents. afmps.be The choice of co-solvent (e.g., methanol, ethanol, isopropanol) can significantly influence enantioselectivity, and in some cases, lead to a reversal of the elution order of the enantiomers. youtube.com

Detailed Research Findings:

While specific application notes for the SFC separation of this compound are not prevalent in public literature, a hypothetical, yet scientifically grounded, separation method can be proposed based on established principles for similar amine compounds. A screening of various polysaccharide-based CSPs would likely identify a suitable column, for instance, one coated with amylose tris(3,5-dimethylphenylcarbamate). The mobile phase would consist of supercritical CO₂ and an alcohol co-solvent, with a small percentage of a basic additive to ensure good chromatography for the amine functional group.

Below is an interactive data table representing a plausible set of conditions and results for the successful enantioseparation of 1-(2-methoxyphenyl)propan-2-amine.

| Parameter | Value | Rationale |

| Instrument | Analytical SFC System | Standard equipment for chiral SFC analysis. |

| Column | Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) | Known to provide good enantioselectivity for a wide range of chiral compounds. ymc.eu |

| Dimensions | 4.6 x 150 mm, 5 µm | Standard analytical column dimensions. |

| Mobile Phase | Supercritical CO₂ / Methanol (80:20, v/v) with 0.2% Diethylamine | Methanol is a common and effective co-solvent. chiraltech.com Diethylamine is a basic additive used to improve peak shape for basic compounds. chiraltech.com |

| Flow Rate | 3.0 mL/min | Higher flow rates are possible in SFC due to low mobile phase viscosity, leading to faster analysis times. afmps.be |

| Back Pressure | 150 bar | A typical back pressure to maintain the CO₂ in a supercritical state. |

| Temperature | 40 °C | A common operating temperature for polysaccharide-based CSPs. ymc.eu |

| Detection | UV at 225 nm | Wavelength at which the phenyl group exhibits strong absorbance. |

| Resolution (Rs) | > 2.0 | Indicates a baseline separation of the two enantiomers. |

| Elution Order | (2S)-enantiomer followed by (2R)-enantiomer | Hypothetical elution order, which would need to be confirmed with a standard of the pure (2R)-enantiomer. |

Principles of Green Chemistry Applied to this compound Synthesis

Green chemistry, or sustainable chemistry, is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jetir.org The application of these principles is crucial in the pharmaceutical industry to minimize environmental impact and enhance process safety and efficiency. jddhs.com

The synthesis of this compound can be made more environmentally friendly by adhering to several key green chemistry principles:

Prevention of Waste: It is better to prevent waste than to treat or clean it up after it has been created. jetir.org This can be achieved by designing synthetic routes with high atom economy.

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with safer alternatives. jddhs.com Traditional syntheses often use volatile organic compounds (VOCs), while greener alternatives include water, supercritical fluids, or bio-based solvents. mdpi.comnih.gov

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. jetir.org

Less Hazardous Chemical Syntheses: Synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. jddhs.com

Detailed Research Findings:

Patents for the synthesis of methoxyphenamine (B1676417) (the racemic form of the target compound) reveal a shift towards greener methodologies. Traditional routes often involve reagents that produce significant amounts of waste, such as using iron powder for reductions, which generates large volumes of wastewater and solid waste. google.com

A greener synthetic approach outlined in recent patents avoids these hazardous materials. google.com For instance, a revised synthesis might involve the catalytic hydrogenation of an intermediate like o-methoxypropiophenone in the presence of methylaminoalcohol solution. google.com This method operates under milder conditions and significantly reduces the amount of waste generated compared to older methods that use reducing agents like sodium cyanoborohydride. google.com Another approach utilizes sodium borohydride (B1222165) or potassium borohydride for the reduction step, which are less hazardous and more cost-effective than reagents used in older hydrogenation techniques, and avoids the risk of explosion associated with hydrogenation gas. google.com

The following interactive table compares a traditional synthetic route with a greener alternative based on these findings.

| Synthesis Step | Traditional Method | Greener Alternative | Green Chemistry Principle Applied |

| Ketone Synthesis | Friedel-Crafts acylation using aluminum chloride | Reaction of o-methoxyphenylacetic acid in acetic anhydride (B1165640) google.com | Use of less hazardous reagents, waste prevention. |

| Reductive Amination | Reduction using iron powder/FeCl₃ or sodium cyanoborohydride google.com | Catalytic hydrogenation over a reusable catalyst google.com or reduction with sodium borohydride google.com | Use of catalysis, less hazardous chemical synthesis, waste prevention. |

| Solvent | Dichloromethane, Chloroform google.com | Ethanol, Ethyl Acetate, Water nih.govgoogle.comgoogle.com | Use of safer solvents. |

| Waste Products | Large amounts of iron sludge, cyanide waste google.com | Significantly reduced volume of waste, primarily recoverable catalyst and solvents google.com | Prevention of waste. |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For this compound, ¹H and ¹³C NMR spectra offer foundational information regarding the chemical environment of each proton and carbon atom.

The proton (¹H) NMR spectrum is predicted to show distinct signals for the aromatic protons, the methoxy (B1213986) group, and the aliphatic protons of the propan-2-amine chain. The integration of these signals corresponds to the number of protons in each environment (6:1:2 for methyl, methine, and methylene (B1212753) groups respectively, plus aromatic and methoxy protons). docbrown.info The carbon (¹³C) NMR spectrum complements this by showing a unique resonance for each chemically non-equivalent carbon atom.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Predicted values are based on standard chemical shift ranges and substituent effects. Actual experimental values may vary based on solvent and other conditions.

Interactive Table: Predicted NMR Data

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Predicted ¹H Multiplicity |

|---|---|---|---|

| Aromatic (C3'-C6') | ~6.8 - 7.3 | ~110 - 130 | Multiplet |

| C2'-OCH₃ | ~3.8 | ~55 | Singlet |

| C1' | - | ~125-130 | - |

| C2' | - | ~157 | - |

| C1 (CH₂) | ~2.5 - 2.8 | ~45 | Doublet of doublets |

| C2 (CH) | ~3.0 - 3.3 | ~50 | Multiplet |

| C3 (CH₃) | ~1.1 | ~20 | Doublet |

| NH₂ | Variable (broad singlet) | - | Singlet |

To unambiguously assign these resonances and confirm the molecular structure, a series of 2D NMR experiments are employed. science.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two to three bonds. sdsu.edu For this compound, COSY would show correlations between the C2-H proton and the protons on both the C1 methylene group and the C3 methyl group, confirming the propane (B168953) backbone. Correlations among the aromatic protons would also be visible, helping to assign their specific positions on the phenyl ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu This technique allows for the direct assignment of each carbon resonance based on its attached proton's previously assigned chemical shift. For example, the proton signal at ~1.1 ppm would show a cross-peak to the carbon signal at ~20 ppm, assigning them to the C3 methyl group. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to four bonds (long-range ¹H-¹³C correlation). sdsu.edu HMBC is crucial for connecting different fragments of the molecule. Key correlations would include the C1 methylene protons to the aromatic C1' and C2' carbons, and the methoxy protons to the C2' carbon, confirming the substitution pattern of the aromatic ring. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. acs.org For instance, a NOESY experiment could show through-space correlations between the C1 methylene protons and the aromatic proton at the C6' position, providing information about the preferred conformation around the C1-C1' bond.

Determining the enantiomeric excess (ee) is critical for a chiral compound. NMR spectroscopy, in the presence of a chiral auxiliary, can distinguish between enantiomers. nih.gov

Chiral Shift Reagents (CSRs): These are typically paramagnetic lanthanide complexes (e.g., europium or samarium complexes) that are themselves chiral. nih.gov When a CSR is added to a solution of a racemic or enantioenriched amine, it forms diastereomeric complexes that are transient. libretexts.orgharvard.edu Because diastereomers have different physical properties, the corresponding protons in the two enantiomers will experience different induced shifts in the NMR spectrum, leading to separate signals for the R and S enantiomers. libretexts.org The ratio of the integrals of these separated peaks directly provides the enantiomeric excess.

Chiral Solvating Agents (CSAs): These agents, such as optically active acids like mandelic acid analogues, form diastereomeric salts with the amine through acid-base interactions. researchgate.net This association creates a different chemical environment for each enantiomer, resulting in the splitting of their respective NMR signals. researchgate.netkit.edu This method avoids the line broadening that can sometimes be an issue with paramagnetic lanthanide-based shift reagents.

Vibrational Spectroscopy (FTIR, Raman) for Conformational Analysis and Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. longdom.orgresearchgate.net

For this compound, the key functional groups are the primary amine (NH₂), the aromatic ring, the ether linkage (-O-CH₃), and the alkyl chain.

N-H Vibrations: The primary amine group is expected to show two N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching. An N-H bending (scissoring) vibration should appear around 1590-1650 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl chain and methoxy group will appear just below 3000 cm⁻¹.

C=C Aromatic Vibrations: Stretching vibrations of the carbon-carbon bonds within the benzene (B151609) ring usually produce a series of peaks in the 1450-1600 cm⁻¹ region.

C-O Ether Vibrations: The aryl-alkyl ether linkage gives rise to a strong, characteristic C-O stretching band. The asymmetric C-O-C stretch is expected around 1230-1270 cm⁻¹, and a symmetric stretch may appear near 1020-1075 cm⁻¹.

Aromatic Substitution Pattern: The substitution pattern on the benzene ring (ortho-disubstituted) can be inferred from the pattern of C-H out-of-plane bending vibrations in the 735-770 cm⁻¹ region of the FTIR spectrum.

Predicted Key Vibrational Frequencies

Interactive Table: Predicted Vibrational Data

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Primary Amine | 3300 - 3500 |

| Aromatic C-H Stretch | Aromatic Ring | 3010 - 3100 |

| Aliphatic C-H Stretch | Alkyl Chain & Methoxy | 2850 - 2960 |

| N-H Bend (scissoring) | Primary Amine | 1590 - 1650 |

| C=C Aromatic Stretch | Aromatic Ring | 1450 - 1600 |

| Asymmetric C-O-C Stretch | Aryl-Alkyl Ether | 1230 - 1270 |

| Aromatic C-H Out-of-Plane Bend | Ortho-disubstitution | 735 - 770 |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Studies

Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS can measure the mass of an ion with very high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of its elemental formula. The molecular formula of this compound is C₁₀H₁₅NO. Its monoisotopic mass is 165.1154 g/mol . nih.gov HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. Predicted collision cross-section (CCS) values, which relate to the ion's shape, can also be calculated for different adducts ([M+H]⁺, [M+Na]⁺, etc.) and compared with experimental values from ion mobility-mass spectrometry. uni.lu

In tandem mass spectrometry (MS/MS), the protonated molecular ion ([M+H]⁺, m/z 166.1227) is isolated and then fragmented by collision with an inert gas (Collision-Induced Dissociation, CID). nih.gov The resulting fragment ions are then analyzed, providing a fragmentation "fingerprint" that is characteristic of the molecule's structure. researchgate.netchemrxiv.org The fragmentation of related amphetamine-type structures is well-understood and typically involves specific bond cleavages. mdpi.com

A plausible fragmentation pathway for protonated this compound would involve:

Alpha-Cleavage (β-cleavage to the ring): The most favorable cleavage is often at the Cα-Cβ bond (the bond between C2 and C1). This would result in the loss of the methoxybenzyl radical and the formation of a stable iminium ion with m/z 44.050 .

Benzylic Cleavage: Cleavage of the bond between the methylene group (C1) and the aromatic ring is also a characteristic fragmentation pathway for this class of compounds. This would lead to the formation of a resonance-stabilized methoxybenzyl cation at m/z 121.065 . The other fragment would be 2-aminopropane.

Loss of Ammonia (B1221849): A less common pathway could involve the loss of ammonia (NH₃) from the molecular ion, leading to a fragment at m/z 149.102 .

Predicted Major Fragments in MS/MS

Interactive Table: Predicted MS/MS Fragmentation Data

| Proposed Fragment Structure | m/z (Monoisotopic) | Origin |

|---|---|---|

| [M+H]⁺ | 166.123 | Protonated Molecular Ion |

| Methoxybenzyl Cation [C₈H₉O]⁺ | 121.065 | Benzylic cleavage |

| Iminium Ion [C₂H₆N]⁺ | 44.050 | Alpha-cleavage |

| [M+H-NH₃]⁺ | 149.102 | Loss of ammonia |

Chiroptical Spectroscopy for Absolute Configuration Assignment and Conformational Insights

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. These methods are paramount for determining the absolute configuration of enantiomers in solution and providing valuable information about their three-dimensional structure.

Circular Dichroism (CD) Spectroscopy and Computational CD Prediction

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, plotted as a function of wavelength, results in a CD spectrum, which is unique for a specific enantiomer. The spectrum typically exhibits positive or negative peaks, known as Cotton effects, corresponding to the electronic transitions within the molecule. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral center(s).

For this compound, the CD spectrum is expected to be influenced by the electronic transitions of the methoxy-substituted benzene ring. The position of the methoxy group at the ortho position can influence the conformational preferences of the molecule, which in turn affects the observed CD spectrum. Intramolecular interactions, such as those between the amine and methoxy groups, can further modify the chiroptical response.

In the absence of experimentally determined CD spectra for this compound, computational methods serve as a powerful predictive tool. nih.gov Quantum chemical calculations, such as time-dependent density functional theory (TD-DFT), can be employed to predict the CD spectrum for a given absolute configuration. oup.com This involves first performing a conformational analysis to identify the most stable conformers of the molecule. mdpi.comresearchgate.net Subsequently, the CD spectrum for each conformer is calculated, and a Boltzmann-weighted average spectrum is generated based on their relative energies. rsc.org By comparing the predicted spectrum with an experimental one, the absolute configuration can be confidently assigned.

Illustrative CD Spectral Data for a Chiral Amine

| Wavelength (nm) | Molar Ellipticity [θ] (deg cm²/dmol) |

| 280 | +2.5 |

| 275 | +5.8 |

| 270 | +4.1 |

| 265 | -1.2 |

| 260 | -3.7 |

| 255 | -2.0 |

| 250 | +1.5 |

Note: The data in this table is illustrative for a generic chiral amine and does not represent experimentally measured data for this compound.

Optical Rotatory Dispersion (ORD) Studies and Wavelength Dependence

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. The resulting ORD curve provides information that is complementary to CD spectroscopy. The relationship between ORD and CD is described by the Kronig-Kramers transforms.

An ORD curve can be classified as either plain or anomalous. A plain curve shows a steady increase or decrease in rotation as the wavelength changes, while an anomalous curve exhibits peaks and troughs, which are also known as Cotton effects. These anomalous features occur in the wavelength regions where the molecule absorbs light. The sign of the Cotton effect in an ORD curve is directly related to the absolute configuration of the molecule.

For this compound, the specific rotation at a single wavelength (e.g., the sodium D-line at 589 nm) can be used as a preliminary characterization of its enantiomeric purity. However, a full ORD spectrum provides a more detailed fingerprint of its chiroptical properties and can be used for conformational analysis. The wavelength-dependent nature of the optical rotation offers a more robust method for structural elucidation than a single rotation measurement.

Illustrative ORD Data for a Chiral Amine

| Wavelength (nm) | Specific Rotation [α] (degrees) |

| 600 | +15.2 |

| 589 (D-line) | +18.5 |

| 550 | +25.7 |

| 500 | +38.9 |

| 450 | +55.1 |

| 400 | +78.3 |

| 350 | +110.4 |

Note: The data in this table is illustrative for a generic chiral amine and does not represent experimentally measured data for this compound.

X-ray Crystallography for Solid-State Absolute Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, the electron density distribution within the crystal can be mapped, revealing the precise positions of all atoms in the molecule.

To determine the absolute configuration of a chiral molecule like this compound, anomalous dispersion is utilized. When the X-ray wavelength is near an absorption edge of one of the atoms in the crystal, the scattering factor of that atom becomes a complex number. This leads to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which would otherwise be identical. The analysis of these differences, often quantified by the Flack parameter, allows for the unambiguous assignment of the absolute configuration.

For this technique to be successful, the compound must first be crystallized in a form suitable for single-crystal X-ray diffraction. This often involves the preparation of a salt with a suitable counter-ion, such as hydrochloride or tartrate, which can facilitate the growth of high-quality crystals. While no published crystal structure for this compound is currently available in open-access databases like the Cambridge Structural Database (CSD), the general methodology remains the gold standard for absolute structure determination. cam.ac.uk

Illustrative Crystallographic Data for a Chiral Amine Hydrochloride Salt

| Parameter | Value |

| Chemical Formula | C₁₀H₁₆ClNO |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.543 |

| b (Å) | 12.126 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1635.4 |

| Z | 4 |

| Flack Parameter | 0.02(3) |

Note: The data in this table is illustrative for a generic chiral amine hydrochloride salt and does not represent experimentally measured data for this compound.

Mechanistic Investigations of Reactions Involving 2r 1 2 Methoxyphenyl Propan 2 Amine

Elucidation of Reaction Mechanisms in Synthetic Transformations

Understanding the stepwise process through which (2R)-1-(2-methoxyphenyl)propan-2-amine is converted into a product is key to controlling reaction outcomes, improving yields, and minimizing byproducts.

Kinetic studies are essential for determining the rate of a chemical reaction and its dependence on the concentration of reactants, catalysts, and temperature. By systematically varying these parameters, a rate law can be established, which provides insight into the composition of the transition state of the rate-determining step.

For a hypothetical reaction involving this compound, researchers would monitor the concentration of the amine or product over time using techniques like HPLC, GC, or NMR spectroscopy. The data collected would be used to determine the reaction order with respect to each component.

Table 1: Hypothetical Kinetic Data for a Reaction of this compound

| Experiment | Initial [this compound] (M) | Initial [Reagent B] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 1.5 x 10⁻⁴ |

This table is illustrative and does not represent actual experimental data.

The kinetic isotope effect (KIE) is a powerful tool for probing the nature of bond-breaking or bond-forming events in the rate-determining step of a reaction. It involves comparing the reaction rate of a molecule with that of its isotopically substituted counterpart (e.g., replacing hydrogen with deuterium). A primary KIE (typically kH/kD > 2) is observed when a bond to the isotopically labeled atom is broken in the rate-limiting step. A secondary KIE (kH/kD ≠ 1) can provide information about changes in hybridization at the labeled position.

In a study of this compound, one might investigate a deprotonation reaction by comparing the rate of the parent compound with a derivative where the amine protons are replaced by deuterium. A significant primary KIE would confirm that N-H bond cleavage is part of the rate-determining step.

In situ spectroscopic techniques, such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, allow for real-time monitoring of a reaction mixture without the need for sampling. This is particularly valuable for detecting transient intermediates that may not be observable by conventional offline analysis. Changes in the vibrational modes (via IR) or chemical shifts (via NMR) can be tracked to generate concentration profiles of reactants, intermediates, and products over time.

For example, in situ FTIR could be used to monitor the disappearance of the N-H stretching frequency of this compound and the appearance of a new band corresponding to a product, providing real-time kinetic data.

Role as a Chiral Ligand/Auxiliary in Asymmetric Catalysis: Mechanistic Pathways

When this compound is used as a chiral ligand or auxiliary, the focus of mechanistic studies shifts to understanding the origin of enantioselectivity.

In asymmetric catalysis, the chiral ligand binds to a metal center or a reactant to create a chiral environment. The stereochemical outcome of the reaction is determined in the stereodetermining step, which is the first irreversible step involving the chiral catalyst and the substrate that leads to the formation of the chiral product. Understanding the non-covalent interactions (e.g., steric hindrance, hydrogen bonding) between the catalyst-ligand complex and the substrate in the transition state of this step is key to explaining the observed enantioselectivity.

If this compound were used as a ligand, studies would focus on how its specific stereochemistry and the methoxy (B1213986) substituent orient the substrate in the transition state, favoring one pathway over the other.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modeling transition states and entire catalytic cycles. By calculating the energies of various possible transition states, researchers can predict which pathway is energetically favored. This provides a molecular-level understanding of the interactions that lead to the observed stereoselectivity.

For a catalytic cycle involving this compound as a ligand, DFT calculations could be used to model the transition states for the formation of both the (R) and (S) products. A significant energy difference between these two transition states would explain high enantioselectivity.

Table 2: Illustrative DFT Calculation Results for a Catalytic Reaction

| Transition State | Product Enantiomer | Calculated Relative Free Energy (kcal/mol) |

| TS-Re | R | 0.0 |

| TS-Si | S | +3.5 |

This table is illustrative and does not represent actual experimental data. A higher energy indicates a less-favored pathway.

Molecular Interaction Studies and Binding Mechanisms

The interaction of this compound with protein targets, particularly serotonin (B10506) receptors, is a key area of research. Understanding these interactions at a molecular level is crucial for elucidating its mechanism of action.

The biophysical characterization of the binding of this compound, also known as 2-methoxyamphetamine (2-MA), to its primary targets, the serotonin receptors, provides fundamental insights into the initial events of its pharmacological action.

Binding Affinity:

Radioligand binding assays have been employed to determine the affinity of 2-MA for various serotonin (5-HT) receptor subtypes. These studies have revealed that 2-MA exhibits a relatively weak affinity for both 5-HT1 and 5-HT2 receptors. nih.gov The reported inhibition constants (Ki) are 3,500 nM for the 5-HT1 receptor and 8,130 nM for the 5-HT2 receptor. nih.gov This suggests that higher concentrations of the compound are required to occupy these receptor binding sites compared to more potent ligands.

The binding affinities of various phenethylamine (B48288) derivatives at serotonin receptors are influenced by the substitution pattern on the phenyl ring. For instance, studies on 4-alkoxy-substituted 2,5-dimethoxyphenethylamines have shown that the nature of the substituent at the 4-position significantly impacts binding affinity at the 5-HT2A receptor. biomolther.org While these are different compounds, the data underscores the importance of aromatic substitutions in modulating receptor affinity within the phenethylamine class.

Binding Affinity of this compound and Related Compounds at Serotonin Receptors

| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| This compound (2-MA) | 5-HT1 | 3,500 | nih.gov |

| This compound (2-MA) | 5-HT2 | 8,130 | nih.gov |

Thermodynamic and Kinetic Parameters:

Detailed thermodynamic and kinetic data for the binding of this compound to serotonin receptors are not extensively available in the public domain. However, studies on the binding thermodynamics of various other ligands to the 5-HT1A receptor have demonstrated that both enthalpy (ΔH°) and entropy (ΔS°) changes contribute to the free energy of binding (ΔG°). nih.gov These parameters provide insights into the forces driving the binding event, such as hydrogen bonds, van der Waals interactions, and hydrophobic effects. For instance, a study on a series of 5-HT1A receptor ligands revealed that the binding of most agonists and antagonists was enthalpically driven. nih.gov While not directly pertaining to 2-MA, this suggests that its interaction with the receptor likely involves specific, directional interactions.

Kinetic parameters, such as the association rate constant (k_on) and the dissociation rate constant (k_off), determine the speed at which a ligand binds to and dissociates from its receptor. This information is crucial for understanding the duration of the ligand-receptor complex. Such data for this compound is not readily found in published literature, highlighting a gap in the complete biophysical characterization of this compound.

A mechanistic understanding of how this compound and related compounds interact with their receptors provides a foundation for the rational design of new ligands with desired binding properties. The core structure of this compound, a phenylpropan-2-amine, serves as a scaffold that can be systematically modified to enhance affinity and selectivity.

Key Structural Features and Structure-Activity Relationships (SAR):

The structure of this compound contains several key features that can be modified to alter its interaction with serotonin receptors:

The Phenyl Ring: The position and nature of substituents on the phenyl ring are critical determinants of binding affinity and selectivity. The ortho-methoxy group in this compound influences its electronic and steric properties. Structure-activity relationship (SAR) studies on related phenethylamine derivatives have shown that the substitution pattern on the aromatic ring significantly affects affinity for 5-HT receptor subtypes. biomolther.orgnih.gov For example, in a series of 1-(2,5-dimethoxyphenyl)isopropylamine analogs, the lipophilicity of the 4-position substituent was found to correlate with affinity for both 5-HT2A and 5-HT2B receptors. chemrxiv.org

The Propylamine Side Chain: The length and conformation of the alkylamine side chain are crucial for proper orientation within the receptor's binding pocket. The α-methyl group in the propan-2-amine moiety of the title compound can influence its metabolic stability and receptor interaction.

The Amine Group: The primary amine is a key pharmacophoric feature, typically forming an ionic interaction with a conserved aspartate residue in the third transmembrane domain (TM3) of aminergic G protein-coupled receptors (GPCRs), such as the serotonin receptors. nih.govnih.gov

Molecular Modeling and Docking Studies:

Computational approaches, such as molecular modeling and docking, are instrumental in visualizing the binding of ligands like this compound to their receptors and in guiding the design of new molecules. Homology models of serotonin receptors, based on the crystal structures of related GPCRs, are often used for these studies.

Recent studies have highlighted the importance of a hydrophobic tunnel in the 5-HT2A receptor, which can be occupied by substituents on the phenethylamine scaffold, leading to enhanced agonist potency. chemrxiv.org The rational design of new ligands can therefore involve the strategic placement of functional groups to exploit such features of the receptor's binding site.

Key Amino Acid Residues in Serotonin Receptors Involved in Ligand Binding

| Receptor Domain | Key Residue | Interaction Type | Interacting Ligand Moiety | Reference |

|---|---|---|---|---|

| Transmembrane Domain 3 (TM3) | Asp155 | Ionic Interaction/Salt Bridge | Protonated Amine | nih.gov |

| Transmembrane Domain 6 (TM6) | Phe339 | Aromatic Stacking/Hydrophobic | Phenyl Ring | nih.gov |

| Transmembrane Domain 6 (TM6) | Phe340 | Aromatic Stacking/Hydrophobic | Phenyl Ring | nih.gov |

By systematically modifying the scaffold of this compound based on SAR data and computational modeling, it is possible to design new ligands with improved affinity and selectivity for specific serotonin receptor subtypes. For instance, altering the substituents on the phenyl ring or modifying the amine group can tune the compound's interaction profile. This rational, structure-based approach is a cornerstone of modern medicinal chemistry for the development of novel receptor modulators.

Synthesis and Comprehensive Characterization of Derivatives and Analogues of 2r 1 2 Methoxyphenyl Propan 2 Amine

Strategic Derivatization at the Amine Moiety

The primary amine group of (2R)-1-(2-methoxyphenyl)propan-2-amine is a key handle for structural modification due to its nucleophilicity. Derivatization at this site can significantly alter the compound's polarity, basicity, and steric profile.

N-alkylation introduces alkyl groups onto the nitrogen atom, typically yielding secondary or tertiary amines. These reactions are generally achieved by treating the primary amine with alkyl halides in the presence of a base to neutralize the resulting hydrohalic acid. researchgate.net Common bases include potassium carbonate or cesium fluoride-celite, with acetonitrile (B52724) often used as the solvent. researchgate.net For instance, the synthesis of an N-benzyl derivative can be accomplished by reacting the parent amine with benzaldehyde (B42025) to form an imine, which is then reduced, for example, through catalytic hydrogenation using a platinum-on-carbon (Pt/C) catalyst. google.com

N-acylation involves the reaction of the amine with acylating agents like acid chlorides or anhydrides to form N-acyl derivatives (amides). These reactions are typically straightforward and proceed under mild conditions, often in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) to scavenge the HCl produced.

Table 1: Examples of N-Alkylation and N-Acylation Reactions This table is generated based on general synthetic principles.

| Reaction Type | Reagent | Product |

| N-Benzylation | Benzyl bromide, K₂CO₃ | (2R)-N-benzyl-1-(2-methoxyphenyl)propan-2-amine |

| N-Acetylation | Acetyl chloride, Et₃N | (R)-N-(1-(2-methoxyphenyl)propan-2-yl)acetamide |

| N-Methylation | Methyl iodide, K₂CO₃ | (2R)-N-methyl-1-(2-methoxyphenyl)propan-2-amine |

Formation of Amides, Sulfonamides, and Ureas

The primary amine serves as a versatile precursor for the synthesis of amides, sulfonamides, and ureas, which are important functional groups in medicinal chemistry.

Amides: As mentioned, amides are readily formed via N-acylation. The reaction involves treating this compound with a suitable carboxylic acid chloride or anhydride (B1165640). researchgate.net

Sulfonamides: Sulfonamide derivatives are synthesized by reacting the amine with a sulfonyl chloride (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base. researchgate.net Alternative methods have been developed for cases where standard reactions give low yields, such as using p-nitrophenoxide as a leaving group on the sulfonylating agent to improve reactivity. nih.gov

Ureas: Unsymmetrical ureas can be prepared by several methods. One common approach is the reaction of the primary amine with an isocyanate. Alternatively, palladium-catalyzed cross-coupling reactions can be employed to form ureas from aryl halides and the amine in the presence of a carbon monoxide source. organic-chemistry.org The synthesis of urea (B33335) derivatives can also be achieved through the Lossen rearrangement of hydroxamic acids in the presence of amines. organic-chemistry.org

The introduction of these moieties can facilitate additional hydrogen bonding interactions and significantly alter the electronic and lipophilic character of the parent molecule. researchgate.net

Functionalization of the Aromatic Ring System: Regioselectivity and Substituent Effects

Further diversification can be achieved by introducing substituents onto the phenyl ring. The regiochemical outcome of these reactions, primarily electrophilic aromatic substitution, is dictated by the directing effects of the two existing substituents: the methoxy (B1213986) group (-OCH₃) and the (2R)-2-aminopropyl group.

The methoxy group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. youtube.com The alkylamine side chain is a weakly activating group and is also considered an ortho, para-director through induction. youtube.com

Given the structure of this compound:

The position ortho to the methoxy group (C3) is sterically hindered by the adjacent propyl chain.

The position para to the methoxy group (C5) is activated and sterically accessible.

The position ortho to the propylamino group (C3) is the same hindered position.

The other position ortho to the methoxy group (C1, which is ipso) and para to the propylamino group (C4) are also potential sites.

Therefore, electrophilic substitution is most likely to occur at the C5 position, which is para to the strongly directing methoxy group and meta to the alkylamine group. Substitution at the C3 or C4 positions may occur to a lesser extent depending on the reaction conditions and the nature of the electrophile.

Structure-Reactivity and Structure-Selectivity Relationship Studies in Derivatized Compounds

The systematic derivatization of this compound allows for the exploration of structure-reactivity relationships (SRR) and structure-selectivity relationships (SSR). These studies investigate how specific structural modifications influence the chemical reactivity and selective interaction with biological targets or other chemical systems.

Structure-Reactivity: The nucleophilicity of the amine is a key aspect of its reactivity. N-acylation or N-sulfonylation withdraws electron density from the nitrogen, significantly reducing its basicity and nucleophilicity compared to N-alkylation, which can slightly increase basicity. Substituents on the aromatic ring can also modulate the amine's reactivity through inductive and resonance effects.

Table 2: Hypothetical Structure-Property Relationships of Derivatives This table illustrates general principles of how structural changes might affect properties.

| Derivative Type | Structural Change | Expected Impact on Basicity | Potential Impact on Receptor Binding |

| N-Alkyl | Addition of small alkyl group | Slight Increase | Increased lipophilicity, potential steric hindrance |

| N-Acyl (Amide) | Addition of acyl group | Significant Decrease | Introduction of H-bond acceptor (C=O) and donor (N-H) |

| N-Sulfonyl (Sulfonamide) | Addition of sulfonyl group | Significant Decrease | Introduction of strong H-bond acceptor (SO₂) |

| N-Aryl Urea | Addition of aryl urea moiety | Decrease | Adds rigidity, H-bond donors/acceptors, potential for π-stacking |

| C5-Nitro | Addition of -NO₂ on ring | Decrease (amine basicity) | Adds strong electron-withdrawing group, potential H-bond acceptor |

By methodically synthesizing and testing these derivatives, a comprehensive understanding of the chemical space around this compound can be developed, guiding the design of analogues with tailored properties.

Computational Chemistry and Molecular Modeling Studies of 2r 1 2 Methoxyphenyl Propan 2 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is particularly useful for determining optimized geometries, spectroscopic parameters, and reactivity indices.

The conformational landscape of a flexible molecule like (2R)-1-(2-methoxyphenyl)propan-2-amine is critical to understanding its properties. The molecule possesses several rotatable bonds, primarily the Cα-Cβ bond of the propane (B168953) chain and the C-O bond of the methoxy (B1213986) group, leading to various possible conformers.

A systematic conformational search followed by geometry optimization using DFT, for instance with the B3LYP functional and a 6-31G(d,p) basis set, can identify the stable low-energy conformers. The potential energy surface (PES) can be mapped by systematically rotating key dihedral angles and calculating the energy at each point. This analysis reveals the relative stability of different spatial arrangements of the methoxyphenyl and aminopropyl moieties. The global minimum energy conformer represents the most probable structure in the gas phase.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (Cα-Cβ-C-C_aryl) | Dihedral Angle (C_aryl-O-C-H) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Global Minimum) | ~60° (gauche) | ~0° (syn-planar) | 0.00 |

| 2 | ~180° (anti) | ~0° (syn-planar) | 1.25 |

| 3 | ~60° (gauche) | ~180° (anti-planar) | 2.10 |

| 4 | ~180° (anti) | ~180° (anti-planar) | 3.50 |

Note: This table is illustrative, based on typical energy differences for such rotations in related molecules. Actual values would be derived from specific DFT calculations.

DFT calculations are widely employed to predict various spectroscopic parameters, which can be compared with experimental data to confirm molecular structures. frontiersin.orgnsf.govnih.gov

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is a standard approach for predicting ¹H and ¹³C NMR chemical shifts. nih.govrsc.org Calculations are typically performed on the lowest-energy conformer, and the results are often scaled or compared to a reference compound (like tetramethylsilane) to improve accuracy. rsc.org

Table 2: Predicted NMR Chemical Shifts for the Global Minimum Conformer

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|

| C (Aromatic, -OCH₃) | 157.5 | - |

| C (Aromatic, -CH₂) | 128.0 | - |

| C (Aromatic) | 130.2, 121.1, 110.8, 127.3 | 7.1-7.3 |

| CH₂ | 42.5 | 2.7 (diastereotopic) |

| CH (Chiral Center) | 48.9 | 3.1 |

| CH₃ (Propane) | 21.8 | 1.1 |

| O-CH₃ | 55.4 | 3.8 |

| NH₂ | - | 1.5 (broad) |

Note: These are representative values. Actual predictions depend on the level of theory, basis set, and solvent model used.

Vibrational Frequencies: The calculation of second derivatives of the energy with respect to atomic positions yields harmonic vibrational frequencies. These correspond to the peaks observed in Infrared (IR) and Raman spectra. The computed frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and other systematic errors. This allows for the assignment of specific vibrational modes to experimental spectral bands. researchgate.net

Table 3: Key Predicted Vibrational Frequencies

| Frequency (cm⁻¹, scaled) | Vibrational Mode |

|---|---|

| 3400-3300 | N-H stretching (asymmetric & symmetric) |

| 3050-3000 | Aromatic C-H stretching |

| 2980-2850 | Aliphatic C-H stretching |

| ~1600, ~1490 | Aromatic C=C stretching |

| ~1245 | Aryl-O-C asymmetric stretching |

| ~1030 | Aryl-O-C symmetric stretching |

Note: This table illustrates characteristic frequencies for the functional groups present.

Circular Dichroism (CD) Spectra: For chiral molecules, time-dependent DFT (TD-DFT) can predict the electronic circular dichroism spectrum. By comparing the calculated spectrum with the experimental one, the absolute configuration of a chiral center can be determined or confirmed. frontiersin.org

Frontier Molecular Orbital (FMO) theory provides insights into the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electron-donating and electron-accepting capabilities, respectively. nih.gov The energy gap between the HOMO and LUMO is an indicator of chemical stability.

DFT calculations can map the distribution of these orbitals and quantify their energies. From these energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These descriptors help in predicting the most likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is typically localized on the electron-rich aromatic ring and the nitrogen atom, while the LUMO is distributed over the aromatic ring.

Table 4: Hypothetical FMO and Reactivity Descriptor Data

| Parameter | Value |

|---|---|

| HOMO Energy | -8.5 eV |

| LUMO Energy | 0.5 eV |

| HOMO-LUMO Gap | 9.0 eV |

| Ionization Potential (I) | 8.5 eV |

| Electron Affinity (A) | -0.5 eV |

| Global Hardness (η) | 4.5 eV |

| Electronegativity (χ) | 4.0 eV |

| Electrophilicity Index (ω) | 1.78 eV |

Note: These values are illustrative and depend on the specific DFT functional and basis set.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. An MD simulation would model the movement of the atoms of this compound over time, providing a detailed picture of its conformational flexibility in a realistic environment, such as in a solvent like water or chloroform. nih.gov

The simulation begins by placing the molecule in a box of solvent molecules and assigning initial velocities to all atoms. The forces on each atom are then calculated using a molecular mechanics force field (e.g., AMBER, CHARMM). Newton's equations of motion are integrated numerically to propagate the system forward in time, generating a trajectory of atomic positions and velocities. Analysis of this trajectory can reveal the preferred conformations in solution, the timescale of conformational changes, and the specific interactions (e.g., hydrogen bonds) between the solute and solvent molecules.

Table 5: Typical Parameters for an MD Simulation

| Parameter | Description | Example Value |

|---|---|---|

| Force Field | Defines potential energy function | GROMOS54a7 |

| Solvent Model | Explicit solvent representation | SPC/E Water Model |

| System Size | Number of atoms | ~10,000 (solute + solvent) |

| Simulation Time | Duration of the trajectory | 100 ns |

| Temperature | System temperature | 298 K |

Molecular Docking Studies (Purely Theoretical, Focused on Interaction Geometries and Affinities)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. researchgate.netnih.gov In a purely theoretical context, docking can be used to explore the potential interaction geometries and binding affinities of this compound within a hypothetical binding site.

This process involves treating the amine as a flexible ligand and the binding site as a rigid or semi-flexible receptor. A scoring function is used to estimate the strength of the interaction for thousands of possible binding poses. This can identify the most plausible interaction modes, such as hydrogen bonds between the amine group and polar residues, or hydrophobic interactions involving the methoxyphenyl group. The results can provide hypotheses about the types of molecular environments that would favorably bind the compound. researchgate.net

Table 6: Illustrative Theoretical Docking Results

| Pose | Predicted Binding Affinity (kcal/mol) | Key Theoretical Interactions |

|---|---|---|

| 1 | -7.5 | H-bond (NH₂) with carbonyl oxygen; Pi-Pi stacking (phenyl ring) |

| 2 | -7.1 | H-bond (NH₂) with hydroxyl group; Hydrophobic contact (propyl chain) |

| 3 | -6.8 | Cation-Pi interaction (protonated amine with aromatic ring) |

Note: The binding site is hypothetical and not related to a specific biological target. Affinities are for illustrative purposes.

Quantum Mechanical/Molecular Mechanical (QM/MM) Hybrid Approaches for Complex Systems

For very large systems where a full quantum mechanical treatment is computationally prohibitive, QM/MM hybrid methods offer a solution. In a hypothetical study of this compound within a complex environment (e.g., a large molecular cluster or a membrane model), the QM/MM approach would be ideal.

In this method, the most critical part of the system—the amine itself and its immediate interacting partners—is treated with a high-accuracy QM method like DFT. The rest of the environment is treated using a less computationally expensive MM force field. This partitioning allows for an accurate description of electronic effects like polarization and charge transfer in the reactive core, while still accounting for the influence of the larger environment. Such a study could provide a highly detailed understanding of specific interactions that are influenced by the electronic structure of the amine.

Advanced Analytical Methodologies for Research and Purity Assessment of 2r 1 2 Methoxyphenyl Propan 2 Amine

Chromatographic Techniques for High-Resolution Purity and Enantiomeric Excess Determination